molecular formula C10H12O2Se B14136009 Ethyl 4-(methylselanyl)benzoate CAS No. 3757-99-1

Ethyl 4-(methylselanyl)benzoate

Cat. No.: B14136009
CAS No.: 3757-99-1
M. Wt: 243.17 g/mol
InChI Key: LUOVHCHKYXICMS-UHFFFAOYSA-N
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Description

Ethyl 4-(methylselanyl)benzoate is an organoselenium compound characterized by a benzoate ester framework with a methylselanyl (-SeCH₃) substituent at the para position. This structure confers unique chemical and biological properties, as selenium’s polarizability and redox activity differ significantly from sulfur or oxygen analogs. Selenium-containing compounds are increasingly studied for their antioxidant, anticancer, and catalytic properties, though specific data on this derivative remain sparse in the literature reviewed here.

Properties

CAS No.

3757-99-1

Molecular Formula

C10H12O2Se

Molecular Weight

243.17 g/mol

IUPAC Name

ethyl 4-methylselanylbenzoate

InChI

InChI=1S/C10H12O2Se/c1-3-12-10(11)8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3

InChI Key

LUOVHCHKYXICMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)[Se]C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(methylselanyl)benzoate typically involves the esterification of 4-(methylselanyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

4-(methylselanyl)benzoic acid+ethanolacid catalystethyl 4-(methylselanyl)benzoate+water\text{4-(methylselanyl)benzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(methylselanyl)benzoic acid+ethanolacid catalyst​ethyl 4-(methylselanyl)benzoate+water

Common acid catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as modified clays, can also enhance the efficiency of the esterification process by providing higher conversion rates and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(methylselanyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methylselanyl group can be oxidized to form the corresponding selenoxide or selenone.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: 4-(methylselanyl)benzyl alcohol.

    Substitution: Nitro or halogen-substituted derivatives of this compound.

Scientific Research Applications

Ethyl 4-(methylselanyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(methylselanyl)benzoate is primarily related to its selenium content. Selenium-containing compounds are known to interact with biological molecules through redox reactions. The methylselanyl group can undergo oxidation-reduction cycles, which can modulate the activity of enzymes and other proteins. This redox activity is believed to contribute to the compound’s potential therapeutic effects, such as antioxidant and anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key analogs of ethyl 4-(methylselanyl)benzoate, highlighting structural variations and their implications:

Compound Substituent Key Properties/Activities Reference
Ethyl 4-(dimethylamino)benzoate -N(CH₃)₂ High solubility in DMSO; used as an NMR internal calibrant due to non-overlapping signals . Reactivity in resin cements exceeds methacrylate analogs .
Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) -SO₂NH-aryl Antimicrobial activity: MIC 0.45–0.9 mM against E. coli (efflux-compromised) .
Ethyl 4-(butylamino)benzoate -NH(CH₂)₃CH₃ Used in chemical synthesis; melting point 68–70°C .
Ethyl 4-(1H-tetrazol-1-yl)benzoate -tetrazolyl Sensitive irritant; molar mass 218.21 g/mol; storage at 2–8°C .
Ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate -1,4-diazepanyl Pharmaceutical intermediate; CAS 2007924-91-4 .
Ethyl 4-(carbamoylamino)benzoate -NHCONH₂ Explored as aquaporin inhibitors; part of SAR studies for bioactivity optimization .

Electronic and Solubility Effects

  • Selenium vs. Sulfur/Oxygen : The methylselanyl group’s larger atomic radius and lower electronegativity compared to sulfur (e.g., in sulfonamide analogs like SABA1 ) may enhance polarizability, influencing redox behavior or binding affinity in biological systems.
  • Amino vs. Selenyl Groups: Ethyl 4-(dimethylamino)benzoate’s solubility in DMSO suggests that electron-donating groups improve solubility, whereas the selanyl group’s hydrophobicity might reduce it.

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